molecular formula C20H35N3O3 B6801567 N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide

Cat. No.: B6801567
M. Wt: 365.5 g/mol
InChI Key: PBZCFWHHZUZAID-QAPCUYQASA-N
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Description

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide is a complex organic compound featuring a piperidine backbone Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3/c1-15-11-18(24)13-22(12-15)14-19(25)21-17-7-9-23(10-8-17)20(26)16-5-3-2-4-6-16/h15-18,24H,2-14H2,1H3,(H,21,25)/t15-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZCFWHHZUZAID-QAPCUYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2CCN(CC2)C(=O)C3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC(=O)NC2CCN(CC2)C(=O)C3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with cyclohexanone, the piperidine ring is formed through a series of cyclization reactions.

    Introduction of Functional Groups: The hydroxyl and methyl groups are introduced via selective functionalization reactions.

    Coupling Reactions: The final step involves coupling the piperidine derivative with acetic acid derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl and

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